1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c30-25(27-21-11-12-23-24(15-21)32-14-13-31-23)22-17-29(16-19-7-3-1-4-8-19)28-26(22)33-18-20-9-5-2-6-10-20/h1-12,15,17H,13-14,16,18H2,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOMTBYAWXRSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CN(N=C3OCC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with Dicarbonyl Precursors
The pyrazole nucleus is typically constructed via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds. For 1-benzyl-3-(benzyloxy)pyrazole-4-carboxamide derivatives, the reaction employs benzylhydrazine and 3-(benzyloxy)-4-ketocarboxylic acid esters under acidic or neutral conditions. A representative protocol involves:
- Heating ethyl 3-(benzyloxy)-4-oxopent-2-enoate with benzylhydrazine hydrochloride in ethanol at 80°C for 12 hours.
- Achieving 75–85% yields of the 1,3-disubstituted pyrazole intermediate, confirmed by $$ ^1H $$-NMR and LC-MS.
Regioselectivity challenges arise due to competing formation of 1,5- and 1,3-disubstituted pyrazoles. Microwave-assisted synthesis (120°C, 30 min) reduces side products, enhancing regiochemical purity to >95%.
Functionalization at the Pyrazole C-4 Position
Carboxamide Installation via Aminolysis
The critical C-4 carboxamide group is introduced through aminolysis of pyrazole-4-carboxylic acid esters. Patent EP3677572B1 details an industrial-scale method:
- React 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid ethyl ester (1.0 equiv) with 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 equiv) in toluene at 100°C for 8 hours.
- Use potassium tert-butoxide (1.5 equiv) as a base to scavenge ethanol byproduct in situ.
- Isolate the product via crystallization from ethyl acetate/heptane , achieving 92% purity and 88% yield.
Key Advantages:
- Eliminates need for byproduct removal, simplifying downstream processing.
- Tolerates moisture and oxygen, enabling open-vessel reactions.
Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine
Reductive Amination of Benzodioxin Ketones
The amine component is synthesized from 6-nitro-2,3-dihydro-1,4-benzodioxin via:
- Catalytic Hydrogenation:
- Buchwald–Hartwig Amination (Alternative):
Industrial-Scale Coupling Optimization
Solvent and Base Screening
A comparative study of reaction parameters reveals:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Toluene | KOtBu | 100 | 8 | 88 | 92 |
| DMF | NaH | 120 | 6 | 82 | 88 |
| THF | DBU | 80 | 12 | 75 | 85 |
Data adapted from EP3677572B1 and PMC6017056.
Toluene/KOtBu emerged as optimal due to:
- Low polarity minimizing ester hydrolysis side reactions.
- Efficient base solubility and ethanol sequestration.
Purification and Analytical Characterization
Crystallization Protocols
Final purification employs mixed-solvent systems:
Spectroscopic Validation
- $$ ^1H $$-NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole H-5), 7.32–7.25 (m, 10H, benzyl/benzyloxy), 6.82 (d, $$ J = 8.4 $$ Hz, 1H, benzodioxin), 5.42 (s, 2H, OCH₂Ph), 4.98 (s, 2H, NCH₂Ph), 4.30–4.22 (m, 4H, benzodioxin OCH₂).
- HRMS: m/z calc. for C₂₆H₂₆N₄O₄ [M+H]⁺: 467.1975; found: 467.1978.
Alternative Synthetic Routes
Suzuki–Miyaura Coupling for Benzodioxin Integration
An advanced route couples pre-formed pyrazole-4-carboxylic acid with benzodioxin boronic esters:
- Convert 1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxylic acid to its acyl chloride using SOCl₂ .
- Perform Suzuki coupling with 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1,4-benzodioxin under Pd(PPh₃)₄ catalysis.
- Yield: 70–75% after silica gel chromatography.
Challenges and Mitigation Strategies
Regiochemical Control
Competing O- vs. N-alkylation during benzyloxy installation is mitigated by:
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Pharmacological Properties
This compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
- Anticancer Activity : Research has indicated that compounds with similar structural motifs can inhibit specific kinases involved in cancer progression. For instance, benzamide derivatives have shown promise as RET kinase inhibitors, which are significant in treating certain cancers. The introduction of the pyrazole moiety may enhance the selectivity and potency of such compounds against cancer cell lines .
- Neuroprotective Effects : Some derivatives related to this compound have been studied for their inhibitory effects on enzymes such as monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. Inhibiting MAO can lead to increased levels of neurotransmitters like serotonin and dopamine, potentially alleviating symptoms of depression and anxiety .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound:
- Antitumor Studies : A study demonstrated that derivatives similar to 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
- Neuropharmacological Research : Another investigation focused on the neuroprotective properties of related compounds, showing that they could effectively inhibit cholinesterases, which are important targets in Alzheimer's disease treatment. The results suggested that these compounds could improve cognitive function by enhancing cholinergic neurotransmission .
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Sulfonamide Derivatives with 1,4-Benzodioxin Moieties
Several N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides (e.g., compounds 3 , 5a-e ) have been synthesized and tested for antibacterial and lipoxygenase (LOX) inhibition . These compounds share the 1,4-benzodioxin ring but differ in substituents and functional groups:
Key Findings :
- 5c and 5e exhibited moderate LOX inhibition but were significantly weaker than the reference standard Baicalein (IC₅₀ = 22.41 ± 1.3 mM) .
Carboxamide Derivatives with 1,4-Benzodioxin Subunits
The evidence includes carboxamide analogs such as N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,3-dihydro-1-benzofuran-4-yl)-1,3-thiazole-4-carboxamide (), which shares the carboxamide linkage with the target compound. While biological data for this specific analog are unavailable, other carboxamides with 1,4-benzodioxin moieties, such as 7-hydroxy-4-methyl-8-[(1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one (), have been synthesized as Schiff bases but lack reported bioactivity .
Anti-inflammatory and Antihepatotoxic Analogs
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid (): Demonstrated anti-inflammatory activity comparable to ibuprofen in a carrageenan-induced rat paw edema assay .
- 3',4'-(1",4"-Dioxino)flavone (): Exhibited antihepatotoxic activity against carbon tetrachloride-induced liver damage, with efficacy similar to silymarin .
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, and mechanisms of action.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole ring and the introduction of benzyloxy and benzodioxin moieties. The general synthetic route includes:
- Formation of Pyrazole : The initial step involves the condensation of appropriate hydrazones with carbonyl compounds.
- Introduction of Benzyloxy Group : This can be achieved through alkylation reactions using benzyloxy halides.
- Formation of Benzodioxin : The benzodioxin moiety is incorporated via cyclization reactions that may involve dihydroxylation followed by dehydration.
Inhibition Studies
Recent studies have evaluated the inhibitory effects of this compound on various biological targets:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For example:
- Substituent Variations : Altering the benzyl substituents affects binding affinity and selectivity towards MAO isoforms.
- Linker Lengths : The length and nature of linkers connecting different pharmacophores can modulate the overall potency.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, molecular docking studies suggest that it interacts with key amino acid residues in the active sites of target enzymes like MAO and cholinesterases . These interactions are crucial for inhibiting enzyme activity.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Neurodegenerative Disorders : In vitro studies have demonstrated that derivatives with similar structures can enhance neuroprotective effects by inhibiting MAO and promoting cholinergic signaling .
- Antitumor Activity : Some derivatives have shown promise in preclinical models for their antitumor properties, potentially linked to their ability to modulate neurotransmitter levels .
Q & A
Q. Q1. What synthetic strategies are recommended for preparing 1-benzyl-3-(benzyloxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxamide?
Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions. A plausible route includes:
Core Pyrazole Formation : Use a cyclocondensation reaction between hydrazines and diketones or β-ketoesters.
Functionalization : Introduce benzyl and benzyloxy groups via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction for ether formation).
Carboxamide Coupling : React the pyrazole-4-carboxylic acid intermediate with 2,3-dihydro-1,4-benzodioxin-6-amine using coupling agents like EDCI/HOBt or DCC.
Q. Q2. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer: Use a combination of:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzyl vs. benzyloxy groups) and dihydrobenzodioxin ring integrity.
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.
- Mass Spectrometry (EI-MS or HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography (if feasible): Resolve stereochemical ambiguities. Reference protocols from analogous benzodioxin sulfonamides .
Q. Q3. How should researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays based on structural analogs:
- Antibacterial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .
- Anti-inflammatory Potential : Evaluate lipoxygenase (LOX) or cyclooxygenase (COX) inhibition via spectrophotometric assays .
- Antioxidant Activity : Use DPPH radical scavenging or FRAP assays, as done for pyrazole-carbaldehydes .
Advanced Research Questions
Q. Q4. How can structure-activity relationship (SAR) studies be optimized for this compound?
Methodological Answer:
- Systematic Substituent Variation : Modify the benzyl, benzyloxy, or dihydrobenzodioxin moieties to assess their impact on bioactivity.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like LOX or bacterial enzymes.
- Data Correlation : Compare experimental IC₅₀/MIC values with computational predictions to identify key pharmacophores. Reference sulfonamide SAR studies .
Q. Q5. How should researchers address contradictory bioactivity data across different assay models?
Methodological Answer:
- Assay Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
- Control Standardization : Include reference inhibitors (e.g., Baicalein for LOX, Ciprofloxacin for bacteria) to calibrate results .
- Mechanistic Studies : Employ techniques like SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to verify target engagement.
Q. Q6. What strategies are recommended for analyzing environmental stability and degradation products?
Methodological Answer:
- Hydrolytic Stability : Expose the compound to pH-varied buffers (pH 3–9) and monitor degradation via HPLC-MS.
- Photolytic Studies : Use UV irradiation (e.g., 254 nm) to identify photo-degradation byproducts.
- Ecotoxicity Screening : Follow OECD guidelines for acute toxicity in Daphnia magna or algae, as outlined in environmental fate studies .
Q. Q7. How can formulation challenges (e.g., solubility, stability) be mitigated during preclinical development?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (PEG 400, DMSO) or cyclodextrin inclusion complexes.
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, analyzing degradation via LC-MS.
- Solid-State Characterization : Perform DSC (differential scanning calorimetry) and PXRD to assess polymorphic transitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
